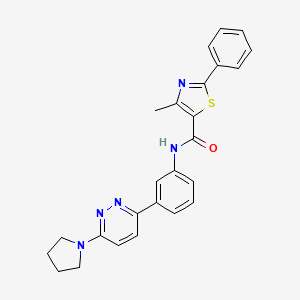

4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Description

This compound belongs to the thiazole-5-carboxamide class, characterized by a 4-methyl and 2-phenyl-substituted thiazole core. The amide group is linked to a 3-substituted phenyl ring bearing a pyridazine moiety with a pyrrolidin-1-yl group at position 5.

Properties

IUPAC Name |

4-methyl-2-phenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)18-8-3-2-4-9-18)24(31)27-20-11-7-10-19(16-20)21-12-13-22(29-28-21)30-14-5-6-15-30/h2-4,7-13,16H,5-6,14-15H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLZIHXXVIDVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones. The final step involves the coupling of the pyridazine and thiazole rings with the pyrrolidine ring under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor , anti-inflammatory , and antimicrobial properties. Research indicates that the sulfonamide group within the structure plays a significant role in inhibiting certain enzymes, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Similar compounds have shown effectiveness against bacterial strains such as Streptococcus pyogenes and Moraxella catarrhalis. Studies have demonstrated that derivatives of thiazole exhibit notable antibacterial properties, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound may inhibit pathways involved in inflammation, potentially affecting cytokine production. Sulfonamides are known for their anti-inflammatory properties, which can be leveraged in treating inflammatory diseases.

Antitumor Potential

Research on related thiazole and pyridazine derivatives has indicated significant inhibitory effects on cancer cell lines. The compound's ability to modulate specific molecular targets suggests it could be developed into a therapeutic agent for cancer treatment.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : In vitro tests showed that related thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against several pathogenic bacteria, demonstrating their potential as antimicrobial agents.

- Anti-inflammatory Research : Compounds similar to this one have been evaluated for their ability to inhibit pro-inflammatory cytokines, showing promise in reducing inflammation in animal models.

- Antitumor Activity : A study involving thiazole derivatives reported significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer activity.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s thiazole-5-carboxamide scaffold is shared with several analogs, but substituents critically influence activity:

Structure-Activity Relationship (SAR) Analysis

- Pyridazine vs. Pyridine : The target’s pyridazine-pyrrolidine group may enhance solubility or target binding compared to pyridine-based analogs () due to additional hydrogen-bonding sites .

- Amine Substituents : Bulkier groups (e.g., pyrrolidine in the target) could improve pharmacokinetics but may reduce cell permeability compared to smaller amines () .

- Thiazole Core : The 4-methyl and 2-phenyl groups likely stabilize the thiazole ring, as seen in ’s active carbohydrazide derivatives .

Data Table: Key Comparative Metrics

Biological Activity

4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and findings.

Chemical Structure

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of a pyridazine moiety and a pyrrolidine substituent enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells. It interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

-

Case Studies :

- A study reported that thiazole derivatives displayed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, indicating potent cytotoxicity .

- Another investigation highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the thiazole ring significantly enhanced anticancer activity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Thiazoles are recognized for their ability to inhibit bacterial growth.

- Activity Spectrum : Preliminary tests suggest that 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide exhibits activity against both Gram-positive and Gram-negative bacteria.

- Research Findings :

Neuroprotective Effects

Emerging research indicates that compounds similar to 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide may provide neuroprotective benefits.

- Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Studies :

Data Table: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole core formation : Condensation of substituted thioamides with α-haloketones under reflux in ethanol or DMF .

- Pyridazine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrrolidine-pyridazine moiety .

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to link the thiazole-carboxylic acid to the aniline derivative .

Key solvents: DMF, DCM, or ethanol. Catalysts: Palladium-based catalysts for cross-coupling. Yield optimization requires controlled temperature (60–100°C) and inert atmosphere .

How can spectroscopic techniques validate the structural integrity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 8.1–8.3 ppm for aromatic protons) and amide bond formation (δ 165–170 ppm in 13C) .

- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹ for amide C=O) and absence of residual carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .

What computational strategies enhance reaction design for derivatives of this compound?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyridazine functionalization .

- Reaction Path Search Algorithms : Implement artificial force-induced reaction (AFIR) methods to identify low-energy pathways for heterocyclic coupling .

- Machine Learning : Train models on existing reaction databases to optimize solvent/catalyst combinations for yield improvement .

How should researchers resolve contradictions in biological activity data across assays?

Level: Advanced

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, pH control) to isolate variables affecting activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or batch effects .

- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .

What methodologies support structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., pyridazine → pyridine, pyrrolidine → piperidine) and assay against target enzymes .

- 3D-QSAR Modeling : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity trends .

- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications using molecular dynamics .

How can statistical design of experiments (DoE) optimize reaction conditions?

Level: Advanced

Methodological Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors for yield .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., time vs. temperature) to pinpoint optimal conditions .

- Taguchi Methods : Reduce variability in multi-step syntheses by prioritizing robust factors .

What are critical solubility and stability considerations for in vitro assays?

Level: Basic

Methodological Answer:

- Solubility Screening : Test in DMSO/PBS mixtures (≤0.1% DMSO) using nephelometry or UV-Vis .

- Stability Profiling : Incubate at 37°C in assay buffer (pH 7.4) and monitor degradation via LC-MS over 24–72 hours .

How is target engagement validated in cellular models?

Level: Advanced

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation temperatures to confirm compound-target binding .

- Knockdown/Rescue Experiments : Use siRNA to reduce target expression and assess compound efficacy loss .

- Fluorescence Polarization : Quantify displacement of fluorescent probes in live-cell imaging .

What hybrid experimental-computational approaches accelerate discovery?

Level: Advanced

Methodological Answer:

- Virtual Screening : Dock compound libraries into target crystal structures (PDB) to prioritize syntheses .

- Feedback-Driven Optimization : Integrate experimental IC50 data with QSAR models to iteratively refine analogs .

What safety protocols are critical during synthesis?

Level: Basic

Methodological Answer:

- Hazard Assessment : Review SDS for pyridazine intermediates (mutagenicity risks) and thiazole precursors (skin sensitizers) .

- Engineering Controls : Use fume hoods for palladium-catalyzed reactions and Schlenk lines for air-sensitive steps .

- Waste Management : Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.